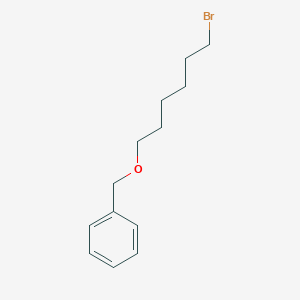

Éther benzylique de 6-bromohexyle

Vue d'ensemble

Description

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzyl 6-Bromohexyl Ether, can be achieved through various methods. One approach involves the enantioselective synthesis of benzylic ethers via the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions. This process includes an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Synthesis and Stationary Phase Properties

Another method for synthesizing bromophenyl ethers, which are structurally related to Benzyl 6-Bromohexyl Ether, employs electrophilic bromination. This technique allows for site-specific bromination of phenyl ethers and has been shown to affect the operating temperatures, efficiency, selectivity, and polarity of the phases when used in gas chromatography .

Oxidative Debenzylation

The oxidative debenzylation of O-benzyl ethers can be promoted efficiently by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers with high efficiency .

Sequential and One-Pot Reactions

The synthesis of (Z)-2-bromovinyl phenyl ethers from phenols and bromoalkynes is another relevant reaction. These ethers can be obtained with excellent regio- and stereoselectivity and can further undergo intramolecular cyclization to afford benzo[b]furans through palladium-catalyzed direct C-H bond functionalizations .

Oxidative Cleavage

Benzylic ethers can also be oxidatively cleaved using oxoammonium salts. This reaction proceeds at room temperature and yields aromatic aldehydes and alcohols from benzylic ethers. The reaction mechanism likely involves a formal hydride abstraction from the benzylic carbon .

Total Synthesis of Biologically Active Compounds

The total synthesis of complex brominated natural products, which are structurally related to Benzyl 6-Bromohexyl Ether, has been achieved. This synthesis involves multiple steps, including the regioselective O-demethylation of aryl methyl ethers .

Syntheses of Monohydroxy Benzyl Ethers of Polyols

Benzyl ethers with one free hydroxyl group can be synthesized from symmetrical polyols using benzyl bromide in the presence of tetrabutylammonium bromide and diisopropylethylamine. This method yields highly benzylated derivatives of symmetrical polyols .

Bromination of Benzyl Alcohol Derivatives

The bromination of benzyl alcohol derivatives, including those with electron-donating and -withdrawing groups, can lead to various bromination products. The reaction's outcome is influenced by the electronegativity of the benzyl substituent .

Oxidative Prins and Prins/Friedel-Crafts Cyclizations

Benzyl ethers can undergo oxidative cyclization to form dioxabicycles and hexahydro-1H-benzo[f]isochromenes with excellent stereoselectivity. This process involves a sequential C-H bond activation and intramolecular cyclization .

Stereospecific Debenzylative Cycloetherification

Benzyl ether protected polyhydroxylated alkene compounds can undergo a stereospecific cyclisation reaction to form tetrahydrofurans with inversion of configuration at the allylic position. This reaction results in the loss of a benzyl ether .

Applications De Recherche Scientifique

Analyse complète des applications de l’éther benzylique de 6-bromohexyle

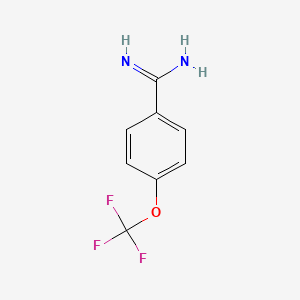

L’éther benzylique de 6-bromohexyle, également connu sous le nom de (((6-bromohexyl)oxy)méthyl)benzène, est un composé chimique de formule moléculaire

C13H19BrO C_{13}H_{19}BrO C13H19BrO

et d’une masse moléculaire de 271,20 . Il s’agit d’un liquide clair incolore à jaune clair avec des applications spécifiques en recherche scientifique. Voici une analyse détaillée de ses applications uniques dans divers domaines.Synthèse des cristaux liquides : L’éther benzylique de 6-bromohexyle est utilisé dans la synthèse des cristaux liquides. Son atome de brome peut subir des réactions de substitution nucléophile, ce qui en fait un précurseur pour l’introduction de groupes mésogènes essentiels à la formation de phases cristallines liquides.

Catalyse de transfert de phase : Dans la catalyse de transfert de phase, ce composé agit comme un intermédiaire. L’atome de brome peut être remplacé par d’autres nucléophiles, permettant la synthèse de molécules plus complexes dans un système biphasique où ce composé peut se transférer entre les phases aqueuse et organique.

Préparation d’époxydes énantiopurs : Le composé a été utilisé dans l’hydrolyse énantiosélective de l’oxyde de styrène et de l’éther benzylique glycidylique par une variante de l’époxyde hydrolase d’Agromyces mediolanus, ce qui est crucial pour la production de produits pharmaceutiques optiquement actifs .

Safety and Hazards

Propriétés

IUPAC Name |

6-bromohexoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDZRWPKYMHVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382813 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54247-27-7 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)